Cyanine7.5 maleimide
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
The Evolution of Cyanine Dyes in Research Imaging
Cyanine (B1664457) dyes, a class of synthetic dyes, have a long history in various applications, but their role in fluorescence labeling for biotechnology has been transformative. creative-diagnostics.com These dyes are characterized by a polymethine bridge between two nitrogen atoms, a structure that allows for modifications to tune their absorption and emission wavelengths. creative-diagnostics.comresearchgate.net This adaptability has led to the development of a wide range of cyanine dyes, such as Cy3 and Cy5, which have become staples in laboratories for their brightness and stability. interchim.frroyalsocietypublishing.org The evolution of these dyes has been driven by the need for probes that can function in the near-infrared spectrum, leading to the development of dyes like Cy7 and Cy7.5 for in vivo imaging applications. interchim.fr
The Significance of Near Infrared Nir Fluorophores in Biological Research
The use of fluorophores that operate in the near-infrared (NIR) region of the electromagnetic spectrum (typically 700-1700 nm) offers significant advantages for biological imaging, especially in living organisms. mdpi.comfrontiersin.org Light in this range experiences less scattering and absorption by biological tissues, allowing for deeper penetration and clearer images with reduced background autofluorescence. mdpi.comnih.govacs.org This "biological transparency window" makes NIR fluorophores superior to traditional visible light fluorophores for applications such as in vivo imaging of deep tissue structures and real-time monitoring of biological processes. nih.govresearchgate.net The development of NIR probes has been a major focus in biomedical research, leading to advancements in non-invasive imaging and diagnostics. acs.orgrsc.org The NIR spectrum is further divided into NIR-I (700-900 nm) and NIR-II (1000-1700 nm), with the latter offering even greater penetration depth and resolution. fudan.edu.cnfrontiersin.orgmdpi.com
The Role of Maleimide Chemistry in Bioconjugation for Research Applications
Bioconjugation, the process of linking molecules, is a cornerstone of modern biomedical research. jove.com Maleimide (B117702) chemistry is a widely used and highly efficient method for achieving this, particularly for attaching probes to proteins. axispharm.comontosight.ai The maleimide group reacts specifically with thiol (sulfhydryl) groups found in the amino acid cysteine, forming a stable covalent bond. axispharm.comaxispharm.com This reaction, a Michael addition, is highly selective and proceeds rapidly under mild, physiological conditions (pH 6.5-7.5), making it ideal for working with sensitive biological molecules. jove.comaxispharm.com This specificity allows for the precise labeling of proteins at desired locations, a critical factor in many research applications, including the development of antibody-drug conjugates (ADCs). axispharm.comnih.gov However, it is important to note that the resulting bond can sometimes be reversed through thiol exchange, a factor that researchers must consider. prolynxinc.comnih.gov
An Overview of Cyanine7.5 Maleimide S Position in Contemporary Research Methodologies
Foundational Synthesis of Cyanine7.5 Core Structures
The synthesis of the Cyanine7.5 core, a heptamethine cyanine dye, is built upon the foundational principles of cyanine dye chemistry. The defining feature of Cyanine7.5 is its benzo-fused indolenine heterocyclic nuclei connected by a seven-carbon polymethine bridge. This extended conjugated system is responsible for the dye's characteristic absorption and emission in the near-infrared spectrum (~750-800 nm). vulcanchem.cominterchim.fr
The classical approach to constructing the asymmetrical Cyanine7.5 core involves a multi-step condensation reaction. rsc.org The process typically begins with the synthesis of two distinct heterocyclic precursors, which are derivatives of benzo[e]indolenine. One of these precursors is typically functionalized with a linker, such as a carboxyalkyl group, which will later be used to attach the maleimide moiety. montana.edu
The key synthetic step is the condensation of these two quaternized benzo[e]indolenine salts with a polymethine bridge-forming reagent. A common reagent for this purpose is glutaconaldehyde (B1235477) dianil hydrochloride, which provides the central portion of the heptamethine chain. vulcanchem.com The reaction is typically carried out in the presence of a base, such as triethylamine, and heat. The choice of the specific N-substituents on the indolenine rings and the linker arm can be modulated to fine-tune the dye's properties. acs.org Purification of the final dye often requires chromatographic techniques to separate the desired asymmetric product from symmetric side products and unreacted precursors. nih.gov
Development of Sulfonated Derivatives (e.g., sulfo-Cyanine7.5 Maleimide) for Enhanced Research Utility
For many biological applications, particularly in vivo imaging, high aqueous solubility is a critical property for a fluorescent probe. The core Cyanine7.5 structure is lipophilic and has low solubility in water. aatbio.com To overcome this limitation, sulfonated derivatives have been developed.
Hydrophilicity is imparted by introducing one or more sulfonic acid (-SO₃H) groups onto the aromatic rings of the cyanine core. The process of sulfonation is typically carried out by treating the cyanine dye or its precursors with a strong sulfonating agent. vulcanchem.com
A common industrial method involves reacting the dye with chlorosulfonic acid or sulfur trioxide. vulcanchem.com The sulfonate groups are strategically added to the benzo[e]indole nuclei. vulcanchem.com The introduction of these highly polar, negatively charged groups dramatically increases the water solubility of the dye without significantly altering the conjugated π-electron system responsible for its photophysical properties. nih.gov The final product is usually isolated as a salt, such as a potassium salt, to ensure charge neutrality. vulcanchem.com
The addition of sulfonate groups has a profound impact on the behavior of this compound, making it far more suitable for research in biological systems.
Solubility : The primary benefit of sulfonation is a significant increase in water solubility. While the non-sulfonated version is poorly soluble in water and requires organic solvents, sulfo-Cyanine7.5 maleimide is readily soluble in aqueous buffers. rsc.orgaatbio.com This is essential for labeling proteins, which are typically handled in aqueous environments, and for administering the probe for in vivo studies. lumiprobe.com
Photophysical Properties : Sulfonation can also improve the dye's optical properties. It can reduce the tendency of the dye molecules to form non-fluorescent aggregates in aqueous solutions, a common issue with large, planar hydrophobic dyes. nih.gov This often leads to an enhanced fluorescence quantum yield and greater photostability. nih.gov For instance, the quantum yield of sulfo-Cyanine7.5 is significantly higher than that of the non-sulfonated version and other NIR dyes like Indocyanine Green (ICG). vulcanchem.comaatbio.com
Data Tables
Table 1: Compounds in Synthesis and Application
| Compound Name | Role / Function |
|---|---|
| This compound | Thiol-reactive near-infrared fluorescent probe with low aqueous solubility. |
| sulfo-Cyanine7.5 maleimide | A hydrophilic, water-soluble version of this compound used for bioconjugation in aqueous buffers. |
| Benzo[e]indolenine | The core heterocyclic structure that forms the ends of the Cyanine7.5 dye. |
| Glutaconaldehyde dianil hydrochloride | A chemical reagent used to form the polymethine bridge of the cyanine dye. vulcanchem.com |
| Maleic anhydride | A potential precursor for forming the maleimide functional group. |
| Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) | A reducing agent used to break disulfide bonds in proteins to generate free thiols for labeling, without interfering with the maleimide reaction. medchemexpress.comaatbio.com |
| Chlorosulfonic acid | A strong sulfonating agent used to introduce sulfonic acid groups onto the cyanine core to increase water solubility. vulcanchem.com |
Table 2: Research Findings: Property Comparison of this compound Derivatives
| Property | This compound | sulfo-Cyanine7.5 maleimide |
|---|---|---|
| Solubility | Low in water; soluble in organic solvents (DMSO, DMF). aatbio.com | Good solubility in water, DMF, and DMSO. rsc.org |
| Excitation Maximum (λex) | ~788 nm aatbio.com | ~788 nm Current time information in Bangalore, IN. |
| Emission Maximum (λem) | ~808 nm aatbio.com | ~797-808 nm vulcanchem.comCurrent time information in Bangalore, IN. |
| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ aatbio.com | ~222,000 - 240,600 M⁻¹cm⁻¹ vulcanchem.comCurrent time information in Bangalore, IN. |
| Fluorescence Quantum Yield (Φ) | ~0.1 aatbio.com | ~0.21 - 0.32 aatbio.comscience.gov |
| Primary Application | Labeling in protocols where organic co-solvents are tolerated. | Labeling of biomolecules in aqueous buffers for applications including in vivo imaging. lumiprobe.com |
Synthesis Pathways for Hydrophilic Modifications
Strategies for Introducing Other Reactive Groups (e.g., NHS Ester, Alkyne, Azide) for Comparative Research
To expand the utility of Cyanine7.5 beyond thiol-reactive labeling with maleimide, various other reactive functionalities can be introduced onto the cyanine scaffold. These alternative derivatives enable researchers to perform comparative studies and utilize different conjugation strategies, such as targeting primary amines or employing bioorthogonal click chemistry. The synthesis of these analogs typically begins with a Cyanine7.5 core structure bearing a versatile functional group, most commonly a carboxylic acid or an amine. smolecule.commedchemexpress.com
N-Hydroxysuccinimide (NHS) Ester: Cyanine7.5 NHS ester is a widely used derivative for labeling primary and secondary amines in biomolecules like proteins and peptides. interchim.frtocris.com The synthesis generally involves a straightforward activation of a Cyanine7.5 carboxylic acid precursor. smolecule.com This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). lumiprobe.com The resulting NHS ester is highly reactive towards nucleophilic attack from amino groups at a physiological to slightly alkaline pH (typically 7.2-8.5), forming a stable amide bond. interchim.fr
Alkyne and Azide (B81097) Derivatives: The advent of click chemistry has provided a powerful tool for bioconjugation due to its high specificity, efficiency, and biocompatibility. interchim.fr Cyanine7.5 derivatives featuring terminal alkyne or azide groups are synthesized to participate in these reactions. interchim.frlumiprobe.com
Cyanine7.5 Alkyne: This derivative is prepared for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). lumiprobe.com The synthesis involves coupling the core cyanine dye, often through its carboxylic acid or amine function, to a linker molecule that contains a terminal alkyne group. interchim.fr
Cyanine7.5 Azide: As the complementary partner for click chemistry, Cyanine7.5 azide is designed to react with alkyne-modified molecules. medchemexpress.commedchemexpress.com Its synthesis follows a similar strategy to the alkyne derivative, where an azide-containing linker is covalently attached to the cyanine fluorophore. glpbio.com
These reactive derivatives allow for a modular approach to labeling, where the choice of reactive group can be tailored to the specific functional groups available on the target molecule.
Table 1: Reactive Cyanine7.5 Derivatives for Comparative Conjugation
| Reactive Group | Target Functional Group | Reaction Type | Resulting Linkage |
| Maleimide | Thiol (-SH) | Michael Addition | Thioether |
| NHS Ester | Amine (-NH₂) | Acylation | Amide |
| Alkyne | Azide (-N₃) | Click Chemistry (CuAAC/SPAAC) | Triazole |
| Azide | Alkyne | Click Chemistry (CuAAC/SPAAC) | Triazole |
Advanced Synthetic Approaches for Tailored this compound Analogs
Recent research has focused on overcoming the inherent limitations of traditional heptamethine cyanine dyes, such as their tendency to aggregate in aqueous environments, chemical instability, and nonspecific binding, which can compromise their performance in biological imaging. nd.edu Advanced synthetic strategies aim to produce tailored analogs with improved photophysical and physicochemical properties. acs.org
A significant advancement in cyanine dye design is the development of sterically shielded fluorophores. nd.edugoogle.com This strategy involves introducing bulky chemical groups that physically obstruct the planar, conjugated polymethine chain—the part of the molecule most susceptible to aggregation and degradation. nd.edunih.gov
The key design feature is often a meso-aryl or meso-O-aryl group that projects "shielding arms" over both faces of the linear heptamethine core. nd.edugoogle.com A common synthetic route to achieve this involves the substitution of a reactive atom, such as a chlorine at the central 4'-position of the polymethine chain (as found in the precursor IR-820), with a nucleophile like a phenol (B47542) that bears bulky substituents. nih.gov These substituents can be, for example, large alkyl groups or polyethylene (B3416737) glycol chains. nih.gov
Research has demonstrated that these sterically shielded dyes exhibit several advantages:
Reduced Aggregation: The bulky arms prevent the dye molecules from stacking, which is a primary cause of fluorescence quenching. acs.orggoogle.com
Enhanced Stability: The shielding inhibits degradation pathways, such as reactions with singlet oxygen or nucleophiles like glutathione, leading to greater photostability and chemical stability. nih.gov
Improved Biodistribution: By minimizing non-specific interactions, these dyes show better clearance profiles and targeting efficiency when conjugated to biomolecules. google.com
New reactive versions of these shielded dyes, including maleimide and strained alkyne derivatives, have been synthesized to allow for their conjugation to targeting moieties like peptides for high-performance in vivo imaging. acs.org
The rational design of cyanine dyes involves making precise, deliberate modifications to the molecular structure to fine-tune its photophysical properties (e.g., absorption/emission wavelengths, quantum yield, and brightness). researchgate.netmdpi.com This approach often leverages computational modeling to predict how structural changes will impact the dye's electronic and spectral characteristics. mdpi.comosti.gov
Key strategies for modulating chromophore functionality include:
Modification of the Polymethine Chain: The length of the conjugated polymethine bridge is a primary determinant of the dye's absorption and emission wavelengths. mdpi.com Introducing rigidity into the chain, for instance by adding a trimethylene bridge, can increase the fluorescence quantum yield. lumiprobe.com
Alteration of Heterocyclic Groups: The nature of the terminal heterocyclic rings (typically indolenine in Cyanine7.5) also influences the spectral properties. Introducing substituents into these aromatic systems can shift the absorption and emission maxima. mdpi.com
Creating Asymmetry: While many cyanine dyes are symmetrical, introducing asymmetry can lead to unique properties, such as fluorogenic behavior, where fluorescence is enhanced upon binding to a target or in a viscous environment due to restricted intramolecular rotation. mdpi.comacs.org
These rational design principles allow for the creation of a diverse palette of cyanine dyes with customized properties, moving beyond simple structural analogs to highly specialized molecular probes. acs.org
Maleimide-Thiol Conjugation: Principles and Research Applications
The reaction between a maleimide and a thiol, known as maleimide-thiol conjugation, is a widely utilized bioconjugation technique. iris-biotech.deaxispharm.com This method is favored for its high selectivity, rapid reaction rates under mild conditions, and the formation of a stable covalent bond. axispharm.comnih.govnih.gov The core principle of this reaction is the Michael addition, where the thiol group acts as a nucleophile and attacks one of the carbon atoms of the maleimide's double bond. axispharm.com This process is particularly efficient and specific for thiols within a pH range of 6.5 to 7.5. axispharm.com
This conjugation strategy has found extensive applications in various research areas, including the development of antibody-drug conjugates (ADCs), protein labeling for diagnostic and proteomic studies, and the functionalization of surfaces like nanoparticles for biosensing. axispharm.com In the context of ADCs, maleimide-containing linkers are used to attach potent drugs to antibodies, enabling targeted delivery to cancer cells. axispharm.com
The maleimide group exhibits remarkable specificity for the sulfhydryl (thiol) groups of biomolecules, particularly the side chains of cysteine residues in proteins and peptides. interchim.fraxispharm.com This high degree of chemoselectivity is a key advantage of maleimide chemistry, allowing for precise modification of biomolecules. nih.gov The reaction proceeds efficiently at neutral pH (6.5-7.0), where the thiol group is sufficiently nucleophilic to react with the maleimide, while other potentially reactive groups, such as amines, are protonated and thus less reactive. interchim.frresearchgate.net
The specificity of the maleimide-thiol reaction is approximately 1,000 times greater for thiols than for amines at a neutral pH. axispharm.com This selectivity ensures that the conjugation occurs predominantly at the desired cysteine sites, minimizing off-target modifications and preserving the biological activity of the labeled molecule. axispharm.com However, it is important to note that at pH values above 7.5, the reactivity of amines with maleimides can become more significant, potentially leading to non-specific labeling. researchgate.netresearchgate.net
To ensure that the target sulfhydryl groups are available for conjugation, it is often necessary to first reduce any disulfide bonds within the protein. interchim.fr This is typically achieved using reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (B142953) (DTT). interchim.frtocris.com TCEP is often preferred as it does not need to be removed before the conjugation step. interchim.fr
Optimizing reaction conditions is crucial for achieving high efficiency in protein and peptide labeling with maleimide-based reagents. The primary parameters to consider are pH, temperature, and the molar ratio of reactants (stoichiometry). researchgate.netnih.gov
pH: The pH of the reaction buffer is a critical factor. The optimal pH range for maleimide-thiol conjugation is typically between 6.5 and 7.5. researchgate.nettocris.com Within this range, the thiol group is sufficiently deprotonated to be reactive, while the competing reaction with amine groups is minimized. researchgate.netresearchgate.net Buffers such as phosphate-buffered saline (PBS), Tris, and HEPES are commonly used. interchim.frtocris.com It is also recommended to use degassed buffers to prevent the oxidation of thiols. tocris.com
Temperature: The conjugation reaction can be carried out at room temperature or at 4°C. vulcanchem.comuu.nl Incubation at room temperature for a shorter duration (e.g., 2 hours) or at 4°C overnight can be effective. tocris.comuu.nl Lower temperatures, such as 4°C, can help to maintain the stability of the maleimide groups on nanoparticles prior to conjugation. nih.govuu.nl
Stoichiometry: The molar ratio of the maleimide reagent to the biomolecule significantly impacts the conjugation efficiency. uu.nl A molar excess of the maleimide dye, typically in the range of 10 to 20 moles per mole of protein, is often recommended to drive the reaction to completion. interchim.fr However, the optimal ratio can vary depending on the specific protein or peptide and should be determined empirically. tocris.comuu.nl For instance, in one study, a 2:1 molar ratio of maleimide to a cRGDfK peptide resulted in an 84% conjugation efficiency, while a 5:1 ratio was optimal for an 11A4 nanobody, yielding a 58% efficiency. nih.gov
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range/Condition | Rationale |
|---|---|---|
| pH | 6.5 - 7.5 | Maximizes thiol reactivity while minimizing side reactions with amines. researchgate.nettocris.com |
| Temperature | Room Temperature (e.g., 20-25°C) or 4°C | Reaction proceeds efficiently at room temperature; lower temperatures can enhance stability. tocris.comuu.nl |
| Stoichiometry (Maleimide:Protein) | 10:1 to 20:1 (initial recommendation) | A molar excess of the maleimide reagent helps to ensure complete labeling of the available thiol groups. interchim.fr |
| Buffer | PBS, Tris, HEPES (degassed) | Commonly used buffers that are compatible with the reaction; degassing prevents thiol oxidation. interchim.frtocris.com |
| Reducing Agent (optional) | TCEP or DTT | Reduces disulfide bonds to free up thiol groups for conjugation. interchim.frtocris.com |
The covalent bond formed between a maleimide and a thiol results in a thiosuccinimide linkage. iris-biotech.de While generally considered stable, this linkage can exhibit reversibility through a retro-Michael reaction, particularly under physiological conditions. iris-biotech.decreativepegworks.com This reversibility can lead to the deconjugation of the label or drug from the biomolecule. creativepegworks.com
The stability of the thiosuccinimide linkage is influenced by several factors. In plasma, two competing reactions can occur: the retro-Michael reaction, which leads to the loss of the conjugated molecule, and the hydrolysis of the thiosuccinimide ring. creativepegworks.com The hydrolyzed, ring-opened form is more stable and resistant to the elimination reaction. iris-biotech.decreativepegworks.com
Research has shown that the thiosuccinimide linkage can be unstable in the presence of other thiol-containing molecules, such as albumin and glutathione, leading to an exchange reaction. nih.govnih.gov This has been observed in vivo, where antibody-drug conjugates with thiosuccinimide linkages have been found to exchange their payload with serum albumin. nih.gov The rate of payload shedding from such ADCs in plasma can be as high as 50-75% within 7-14 days. nih.gov
To address this instability, several strategies have been developed, including the design of self-hydrolyzing maleimides that rapidly convert the thiosuccinimide to the more stable hydrolyzed form. iris-biotech.decreativepegworks.com These modified maleimides often incorporate a basic amino group adjacent to the maleimide, which catalyzes the hydrolysis at neutral pH. creativepegworks.com
Optimization of Reaction Conditions (pH, Temperature, Stoichiometry) for Protein and Peptide Labeling
Strategies for Covalent Labeling of Biomolecules with this compound
This compound is a near-infrared (NIR) fluorescent dye that is used for the covalent labeling of biomolecules. lunanano.calumiprobe.com Its maleimide group allows for specific attachment to sulfhydryl groups, making it a valuable tool for various research applications, particularly in vivo imaging, due to the low background fluorescence of tissues in the NIR spectrum. axispharm.comlumiprobe.com
The general strategy for labeling with this compound involves reacting the dye with a biomolecule containing free thiol groups, such as a protein with cysteine residues or a thiolated oligonucleotide. interchim.fr If the protein's cysteine residues are involved in disulfide bonds, a reduction step using an agent like TCEP is necessary prior to labeling. interchim.fr The reaction is typically carried out in a buffer with a pH between 7.0 and 7.5. interchim.fr
Maleimide chemistry is a common method for the non-specific conjugation of oligonucleotides to antibodies. nih.gov This technique involves labeling the antibody with a maleimide group, which then reacts with a thiol-modified oligonucleotide to form a stable conjugate. nih.gov Alternatively, the antibody's native cysteine residues can be targeted for conjugation with a maleimide-functionalized oligonucleotide. nih.gov
One approach involves a multi-step process where the antibody is first modified with a linker containing a maleimide group. This is then followed by the addition of a thiol-containing oligonucleotide. Another strategy is to use click chemistry in conjunction with maleimide labeling. For instance, an antibody can be labeled with a dibenzocyclooctyne (DBCO) -maleimide linker, which then reacts with an azide-modified oligonucleotide in a copper-free click reaction. nih.gov
While effective, the non-specific nature of maleimide conjugation to native antibody cysteines can sometimes impact the antigen-binding site. nih.gov Therefore, careful optimization and characterization of the resulting antibody-oligonucleotide conjugate are essential to ensure that the antibody's functionality is retained. nih.gov
This compound is particularly well-suited for labeling peptides and proteins that contain cysteine residues. interchim.fraxispharm.com The maleimide group on the dye reacts specifically and efficiently with the thiol group of the cysteine side chain, forming a stable covalent bond. axispharm.com This allows for the site-specific attachment of the fluorescent label. axispharm.com
The labeling process typically involves dissolving the protein or peptide in a suitable buffer, such as PBS or Tris, at a pH of 7.0-7.5. interchim.fr If necessary, disulfide bonds are reduced with TCEP. interchim.fr A stock solution of this compound, usually in an organic solvent like DMSO or DMF, is then added to the protein solution. interchim.frtocris.com A molar excess of the dye is generally used to ensure efficient labeling. interchim.fr The reaction mixture is then incubated, typically for a couple of hours at room temperature or overnight at 4°C, protected from light. tocris.com After the reaction, any unreacted dye is removed through purification methods such as dialysis or size-exclusion chromatography. interchim.fr
The resulting fluorescently labeled proteins and peptides can be used in a variety of applications, including in vivo imaging to study their distribution and localization in tissues and organs. lumiprobe.comapexbt.com
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Tris(2-carboxyethyl)phosphine (TCEP) | |
| Dithiothreitol (DTT) | |
| Glutathione | |
| Dibenzocyclooctyne (DBCO) | |
| N-Hydroxysuccinimide (NHS) | |
| Dimethyl sulfoxide (B87167) (DMSO) |
Labeling of Peptides and Proteins Containing Cysteine Residues
Site-Specific vs. Non-Specific Bioconjugation Methodologies for Research Probes
The method of attaching this compound to a biomolecule can be either non-specific or site-specific, a choice that significantly influences the properties of the resulting research probe. nih.govohsu.edu
Non-specific conjugation methods, such as targeting lysine (B10760008) or cysteine residues, can sometimes lead to a heterogeneous mixture of labeled products and may potentially disrupt the antigen-binding site of an antibody. nih.govohsu.edu Maleimide chemistry, while selective for cysteines, can be considered non-specific if multiple cysteine residues are available for reaction. nih.gov
Site-specific conjugation, in contrast, aims to attach the label at a precise, predetermined location on the biomolecule. This can be achieved through various techniques, including the use of click chemistry or enzymatic labeling. nih.gov
The location of the this compound label on an antibody can have a significant impact on its function. Research has shown that site-specific conjugation methods often result in higher retained binding affinity and antigen-specific staining compared to non-specific methods. nih.gov Non-specific labeling of antibodies, for instance through available cysteine or lysine groups, carries the risk of modifying the antigen-binding site, which can reduce the antibody's effectiveness in immunostaining applications. nih.govohsu.edu By controlling the exact point of attachment, site-specific methods help to preserve the antibody's natural structure and function. nih.gov
The maleimide group on Cyanine7.5 is a key component in the modular assembly of hybrid imaging agents. These complex probes can combine different functionalities, such as a targeting molecule and an imaging agent, into a single entity.
For example, a chelator scaffold can be used to create dual-modality imaging agents. nih.govacs.org In one study, a chelator was modified with a double-maleimide linker. nih.gov This allowed for the site-specific conjugation of thiolated targeting peptides. Subsequently, a Cyanine7.5 dye was attached to another part of the chelator, resulting in a hybrid probe capable of both PET and optical imaging. nih.gov This modular approach allows for the rational design of imaging agents with tailored properties for specific research applications. google.com
Impact on Retained Binding Affinity and Antigenicity in Immunostaining Research
Purification Techniques for this compound Conjugates in Research
After the conjugation reaction, it is essential to purify the labeled biomolecule to remove any unreacted this compound and other impurities. interchim.fr The choice of purification method depends on the properties of the conjugate.
Gel filtration chromatography, also known as size-exclusion chromatography, is a widely used method for purifying this compound conjugates. aatbio.comaatbio.comaxispharm.com This technique separates molecules based on their size. The reaction mixture is passed through a column containing a porous gel matrix, such as Sephadex G-25. aatbio.com The larger conjugated biomolecules are unable to enter the pores and therefore elute from the column first. The smaller, unreacted dye molecules enter the pores, resulting in a longer retention time and later elution. This method is particularly effective for purifying labeled proteins and antibodies. vulcanchem.comaatbio.com
High-Performance Liquid Chromatography (HPLC) offers a high-resolution method for purifying this compound conjugates. nih.govinterchim.fr Reverse-phase HPLC (RP-HPLC) is a common technique used for this purpose. nih.gov In RP-HPLC, the separation is based on the hydrophobicity of the molecules. The conjugate is loaded onto a column with a nonpolar stationary phase, and a gradient of a polar mobile phase is used to elute the components. This method is particularly useful for purifying labeled peptides and other small molecules, providing high purity of the final product. nih.gov
Investigation of Near-Infrared (NIR) Fluorescence Properties
This compound is characterized by its fluorescence in the near-infrared spectrum, a region advantageous for deep tissue imaging due to minimal background interference from biological tissues. axispharm.comaxispharm.com The maleimide group facilitates the labeling of proteins by reacting selectively with thiol groups, such as those found in cysteine residues, to form stable covalent bonds. axispharm.comapexbt.com This enables the creation of fluorescently tagged biomolecules for tracking and visualization. apexbt.com A sulfonated version, sulfo-Cyanine7.5 maleimide, offers increased water solubility, which is beneficial for biological applications. lumiprobe.comantibodies.com
Studies on Absorption and Emission Maxima in Different Research Media
The absorption and emission maxima of this compound are key parameters that define its spectral characteristics. In organic solvents like DMSO and DMF, as well as in aqueous buffers such as PBS (pH 7.4), the absorption maximum is consistently reported to be around 788 nm. axispharm.comlumiprobe.comlunanano.calunanano.ca The emission maximum is typically observed at approximately 808 nm. axispharm.comlumiprobe.comlunanano.calunanano.ca The sulfonated form, sulfo-Cyanine7.5 maleimide, exhibits a slightly shifted emission maximum, peaking at around 797 nm in aqueous solutions. lumiprobe.comantibodies.combroadpharm.com This minor shift can be significant in distinguishing it from other fluorophores in multiplexed experiments. The solvent environment can influence these spectral properties, though cyanine dyes are generally known for their relatively stable fluorescence across a range of biologically relevant pH levels. aatbio.com
Table 1: Spectroscopic Properties of this compound Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent/Medium |
|---|---|---|---|
| This compound | ~788 | ~808 | DMSO, DMF, PBS |
| sulfo-Cyanine7.5 maleimide | ~788 | ~797 | Water, DMF, DMSO |
Research into Quantum Yield and Extinction Coefficient Determination
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound possesses a high molar extinction coefficient, typically around 223,000 M⁻¹cm⁻¹. lumiprobe.comlunanano.calunanano.ca This high value indicates a strong ability to absorb photons at its excitation wavelength. The fluorescence quantum yield for the non-sulfonated form is reported to be approximately 0.10. lumiprobe.comlunanano.calunanano.ca
The sulfonated variant, sulfo-Cyanine7.5 maleimide, demonstrates an even more favorable quantum yield of about 0.21, making it a brighter probe in aqueous environments. lumiprobe.combroadpharm.com For comparison, this is significantly higher than that of Indocyanine Green (ICG), a clinically approved NIR dye. The extinction coefficient for the sulfonated version is similarly high, at around 222,000 M⁻¹cm⁻¹. lumiprobe.comantibodies.combroadpharm.com
Table 2: Photophysical Properties of this compound Derivatives
| Compound | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
|---|---|---|
| This compound | 223,000 | 0.10 |
| sulfo-Cyanine7.5 maleimide | 222,000 | 0.21 |
Research on Photostability and Resistance to Photobleaching in Biological Systems
Photostability is a critical attribute for fluorescent probes, especially in applications requiring long-term or repeated imaging. Cyanine7.5 dyes are recognized for their high photostability, which allows for consistent signal detection during extended imaging experiments. axispharm.com This resistance to photobleaching is a significant advantage in tracking biological processes over time. axispharm.com While cyanine dyes in general can be susceptible to photobleaching, the rigidized polymethine bridge in the structure of modern cyanine dyes, including Cyanine7.5, enhances their photostability. lumiprobe.com
pH Insensitivity Studies in Biologically Relevant Research Applications
For many biological applications, it is crucial that the fluorescence of a probe remains stable across a range of pH values. While specific studies focusing solely on the pH insensitivity of this compound are not extensively detailed in the provided context, related cyanine dyes like Cy5 are known to be tolerant of a wide pH range, typically from 3 to 10. aatbio.com This characteristic is generally attributed to the cyanine dye family and suggests that this compound is likely to exhibit similar stability in various biological environments where pH can fluctuate. interchim.fr
Comparative Spectroscopic Analyses with Other Cyanine Dyes (e.g., Cy3, Cy5, Cy5.5, Cy7) in Research
Cyanine7.5 is part of a broader family of cyanine dyes, each with distinct spectral properties that make them suitable for different channels in fluorescence imaging. lumiprobe.com Comparative analyses with other cyanine dyes are essential for designing multiplexed experiments where multiple targets are visualized simultaneously.
Cy3 emits in the yellow-orange region of the spectrum.
Cy5 is a popular red-emitting fluorophore. lumiprobe.com
Cy5.5 is a far-red/near-infrared dye. lumiprobe.com
Cy7 is another near-infrared dye with a slightly shorter emission wavelength than Cyanine7.5. lumiprobe.com
The distinct spectral separation between these dyes allows for their simultaneous use with minimal spectral overlap. axispharm.com
Enabling Multiplexed Imaging in Research
The unique spectral characteristics of this compound, particularly its long-wavelength emission, make it an excellent candidate for multiplexed imaging in conjunction with other cyanine dyes. axispharm.com By pairing Cyanine7.5 with dyes like Cy3, Cy5, and Cy5.5, researchers can simultaneously detect and analyze multiple biomolecular targets within a single sample. axispharm.com This capability is highly valuable in complex biological studies, such as tracking different cell populations or observing multiple protein interactions in real-time. nih.gov The 27 nm red shift of sulfo-Cyanine7.5 compared to sulfo-Cyanine7 further facilitates multiplexing with Cy5 and Cy7 channels.
Theoretical Studies on Spectral and Luminescence Mechanisms (e.g., Density Functional Theory (DFT))
Theoretical and computational chemistry, particularly methods rooted in Density Functional Theory (DFT), provides profound insights into the electronic structure and photophysical properties of complex fluorescent dyes like Cyanine7.5. These studies are crucial for understanding the mechanisms behind the dye's absorption and emission characteristics and for the rational design of new and improved fluorophores.
Research employing DFT and its time-dependent extension (TD-DFT) has been instrumental in elucidating the spectral and luminescent behavior of cyanine dyes. researchgate.net For Cyanine7.5 (Cy7.5), theoretical calculations have been used to analyze a range of molecular properties, including the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as electrostatic potential, key bond lengths, and non-covalent interactions within the molecule. researchgate.netnih.gov
A central finding from these theoretical investigations is the critical role of the polymethine chain's length in determining the dye's photophysical characteristics. researchgate.netnih.gov The extended π-conjugated system of the heptamethine chain in Cy7.5 is directly linked to its absorption and emission in the near-infrared (NIR) region. DFT calculations have shown that the energy gap between the HOMO and LUMO levels is a key determinant of the spectral properties. researchgate.net Specifically, the length of the conjugated chain has been identified as a primary factor influencing this energy gap and, consequently, the luminescence properties of Cy7.5. researchgate.netnih.gov
Systematic theoretical studies on heptamethine cyanines have further explored how various substituents along the polymethine chain can modulate the electronic and spectral properties. acs.org These computational models can predict shifts in the absorption maximum (λmax) with considerable accuracy. For instance, TD-DFT calculations have been successfully used to correlate substituent effects with observed bathochromic (red-shift) or hypsochromic (blue-shift) changes in the spectra. acs.org Such studies provide a theoretical framework for fine-tuning the photophysical performance of Cy7 dyes for specific applications. researchgate.net
The primary electronic transition responsible for the intense absorption of cyanine dyes is the HOMO → LUMO transition, which corresponds to a π-π* excitation along the longitudinal axis of the polymethine chain. The energy of this transition, and thus the wavelength of maximum absorption, is inversely related to the length of the conjugated system.
The table below summarizes the types of parameters typically calculated in a DFT/TD-DFT study of a cyanine dye and their significance.
| Calculated Parameter | Significance |
| HOMO Energy | Represents the energy of the highest occupied molecular orbital; related to the molecule's ability to donate an electron. |
| LUMO Energy | Represents the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept an electron. |
| HOMO-LUMO Energy Gap (ΔE) | Correlates directly with the energy of the first electronic transition (S0 → S1); a smaller gap generally leads to longer wavelength absorption and emission. |
| Vertical Transition Energy | The calculated energy for the electronic excitation from the ground state to the first excited state, which can be correlated with the experimental absorption maximum. |
| Oscillator Strength (f) | A theoretical measure of the probability of an electronic transition; higher values correspond to more intense absorption bands, such as the main Soret band in cyanines. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and reactive sites of the molecule, indicating regions prone to electrophilic or nucleophilic attack. |
These computational approaches not only rationalize the observed properties of existing dyes like this compound but also provide a powerful predictive tool for designing next-generation NIR fluorophores with tailored absorption/emission profiles and enhanced quantum yields. researchgate.net
Applications in Preclinical Biomedical Research Imaging
In Vivo Imaging Methodologies and Research Outcomes
The use of Cyanine7.5-based probes is prominent in non-invasive imaging of live animal models, offering insights into dynamic biological systems. lumiprobe.cominterchim.fr Its fluorescence in the near-infrared spectrum is a key feature for these applications. axispharm.com
Cyanine7.5 and its sulfonated derivatives are ideally suited for deep tissue imaging due to their spectral properties. axispharm.comaxispharm.com They absorb and emit light in the near-infrared (NIR) window (approximately 700-900 nm), a range where biological tissues are most transparent. lumiprobe.com This characteristic allows for significant light penetration and the ability to visualize structures deep within a living organism. axispharm.com
A major advantage of operating in this NIR window is the reduction of background interference from tissue autofluorescence, which is much lower at these longer wavelengths compared to the visible spectrum. axispharm.com This results in a higher signal-to-noise ratio, enabling clearer and more sensitive detection of the labeled probes. The combination of deep tissue penetration and minimal background makes Cyanine7.5 maleimide (B117702) a powerful tool for obtaining high-contrast images in animal models. axispharm.comaxispharm.com
Table 1: Spectral Properties of Cyanine7.5 Dyes
This table outlines the typical spectral characteristics of Cyanine7.5 and its sulfonated form, which are critical for their application in deep tissue imaging.
| Property | Cyanine7.5 | Sulfo-Cyanine7.5 | Source |
| Excitation Maximum (λex) | ~788 nm | ~788 nm | axispharm.comaxispharm.com |
| Emission Maximum (λem) | ~808 nm | ~808 nm | axispharm.comaxispharm.com |
| Key Advantage | NIR fluorescence allows for deep tissue penetration. | Enhanced water solubility and bright NIR fluorescence with low background. | axispharm.comaxispharm.com |
A primary application of Cyanine7.5 maleimide is in conducting biodistribution studies. lumiprobe.comlumiprobe.com By conjugating the dye to proteins, peptides, or other molecules of interest, researchers can track their movement and accumulation throughout an intact organism in a non-invasive manner. lumiprobe.com These labeled biomolecules can be injected into animal models, and their location and concentration in various organs and tissues can be monitored over time using whole-body imaging systems. lumiprobe.commedchemexpress.comnih.gov
In oncology research, this compound is used to create probes for assessing the targeting efficiency of cancer-specific molecules. researchgate.net Antibodies, antibody fragments, or peptides that recognize tumor-associated antigens can be labeled with the dye. medchemexpress.com When administered in preclinical cancer models, these fluorescent conjugates allow for the visualization of tumor localization and provide insights into tumor heterogeneity.
Research has demonstrated the use of Cyanine7-maleimide to label peptides for tumor-homing assays in mouse models. nih.gov In one study, a peptide labeled with Cyanine7 was shown to have binding affinity for GRP78, a protein often overexpressed in cancer cells, and its distribution to the brain was monitored via an in vivo imaging system. nih.gov Similarly, dual-modality probes combining a radionuclide with a dye like sulfo-Cyanine7 have been developed to evaluate tumor targeting. snmjournals.org These hybrid probes enable both nuclear imaging (PET/CT) for quantitative biodistribution and optical imaging for high-resolution visualization of tumor margins. snmjournals.org
Table 2: Research Findings in Tumor Imaging with Cyanine7.5 Conjugates
This table summarizes key findings from preclinical studies using Cyanine7.5-labeled agents for tumor targeting and visualization.
| Labeled Agent | Animal Model | Key Finding | Source |
| DWVAP-Cy7 Peptide | Nude mice | Demonstrated tumor-homing capabilities with fluorescence imaging showing peptide distribution. | nih.gov |
| Cy7-labeled CCPM | Mice with 4T1 tumors | Showed prolonged circulation and significant accumulation in tumors compared to free dye. | nih.gov |
| 68Ga-Sulfo-Cy7-FSC-MG | Mice with xenografts | Enabled PET/CT and optical imaging, revealing specific tumor uptake. | snmjournals.org |
Studies on Biodistribution and Visualization in Intact Organisms
Fluorescence Microscopy for Subcellular and Cellular Research
Beyond whole-animal imaging, this compound is a valuable reagent for fluorescence microscopy, facilitating the study of cellular and subcellular events. axispharm.comaxispharm.com
The ability to conjugate this compound to specific proteins allows for the high-resolution visualization of cellular structures and the tracking of dynamic cellular processes. axispharm.comaxispharm.com Once a protein of interest is labeled, its localization, movement, and interaction with other cellular components can be observed using techniques like confocal microscopy. This is particularly useful for understanding the function and trafficking of proteins within the cell. For instance, cyanine (B1664457) dye conjugates are used to track the location and transit process of molecules within cells, providing insights into their biological functions.
The spectral properties of cyanine dyes make them suitable for live-cell imaging, allowing researchers to study cellular functions in real-time without causing significant phototoxicity. nih.gov Functionalized cyanine dyes that can be conjugated to peptides or other biomolecules serve as versatile probes for cellular imaging. nih.gov These conjugates can be used to track specific molecules or label cellular compartments in living cells over time, providing valuable data on dynamic processes such as protein trafficking, endocytosis, and cell migration. medchemexpress.com
Imaging of Cellular Structures and Processes
Flow Cytometry Applications in Research
Cyanine7.5 and its derivatives are valuable tools in flow cytometry, a technique used for sorting and analyzing cells. axispharm.comaxispharm.com The strong and stable fluorescence signals provided by these dyes enable the distinct and reliable detection of labeled cells. axispharm.com This is crucial for accurately quantifying and sorting cell populations based on the presence of specific surface markers that have been tagged with a this compound-conjugated antibody or other targeting ligand. The bright NIR fluorescence of Cyanine7.5 ensures that the labeled cells can be clearly distinguished from unstained cells and background noise, leading to precise cell analysis. axispharm.com
Bioanalytical Assays and Detection of Biomolecular Targets
In the realm of bioanalytical assays, this compound is employed for the detection and analysis of multiple biomolecular targets. axispharm.com Its ability to be conjugated to various biomolecules, such as proteins and nucleic acids, makes it a versatile label in complex assays. axispharm.com The high quantum yield of Cyanine7.5 results in bright fluorescence, which enhances the sensitivity of these assays, allowing for the detection of low-abundance targets. axispharm.com Furthermore, its compatibility with other dyes facilitates multiplexed imaging, where multiple targets can be detected and analyzed simultaneously within a single experiment. axispharm.com
Development of Targeted Molecular Probes for Research
A significant application of this compound is in the development of targeted molecular probes for research purposes. researchgate.net These probes are designed to specifically bind to certain biological targets, such as receptors or proteins that are overexpressed in disease states. The maleimide group allows for the straightforward conjugation of the Cyanine7.5 dye to a targeting moiety, creating a probe that can visualize the distribution and dynamics of the target in vitro and in vivo. apexbt.cominterchim.fr
The maleimide functional group of Cyanine7.5 readily reacts with thiol groups on targeting "warheads" like peptides and antibodies, forming stable covalent bonds. axispharm.combroadpharm.cominterchim.fr This process, known as bioconjugation, is highly specific and efficient, ensuring that the fluorescent dye is precisely attached to the targeting molecule. axispharm.com For instance, peptides containing cysteine residues or antibodies with available thiol groups can be labeled with this compound. interchim.fraatbio.com This conjugation creates fluorescent probes that retain the binding specificity of the original peptide or antibody, allowing them to home in on their designated biological targets. nih.gov
Interactive Table: Examples of Targeting Warheads Conjugated to Cyanine Dyes
| Targeting Warhead | Target | Cyanine Dye Used | Research Application |
| DWVAP peptide | GRP78 protein | Cyanine7-Maleimide | Glioma targeting |
| cRGDfK peptide | Integrin αvβ3 | s775z-maleimide | Cancer cell imaging |
| Anti-EGFR Affibody | EGFR | Cy5.5-mono-maleimide | EGFR-positive tumor imaging |
| Minigastrin analogue (MG11) | CCK2 receptor | Sulfo-Cyanine7 | Dual-modality imaging |
| Cyclic pentapeptides (RGD) | Integrin αVβ3 | Sulfo-Cyanine7 | Dual-modality imaging |
Once a targeted molecular probe is synthesized, its binding affinity and specificity are rigorously evaluated in research models. For example, the binding affinity of a Cy5.5-labeled affibody molecule targeting the epidermal growth factor receptor (EGFR) was determined to be 43.6 ± 8.4 nM using flow cytometry. science.gov Specificity is often assessed by comparing the probe's binding to cells that have high and low expression of the target receptor. science.gov In vivo studies in animal models further validate the probe's ability to specifically accumulate at the target site. For instance, a Cy7-labeled peptide, DWVAP-Cy7, demonstrated significant tumor-homing ability in a glioma model. nih.gov Such studies are crucial to confirm that the probe binds strongly and selectively to its intended target, which is essential for reliable imaging results. science.govacs.org
This compound is integral to the design of probes that target specific receptors overexpressed in diseases like cancer. For example, probes have been developed to target the c-Met receptor, which is often overexpressed in adenomas. A fluorescently-labeled peptide specific for c-Met, conjugated to a cyanine dye, has been used for real-time in vivo imaging of these lesions. researchgate.net Similarly, probes targeting integrin αVβ3, a receptor involved in angiogenesis and tumor metastasis, have been created by conjugating this compound to RGD (arginine-glycine-aspartic acid) peptides. nih.govacs.orgresearchgate.net These probes have shown specific uptake in tumors expressing high levels of integrin αVβ3. acs.org
Interactive Table: Research Findings for Probes Targeting Specific Receptors
| Probe | Target Receptor | Key Finding |
| Cy5.5-labeled 7mer peptide | cMet | High binding affinity (Kd = 57 nM) and fast onset supporting topical administration for in vivo imaging of adenomas. researchgate.net |
| [68Ga]Sulfo-Cy7-FSC-RGD | Integrin αVβ3 | High receptor affinity and specific tumor uptake in imaging studies. acs.orgnih.gov |
| s775z-cRGDfK | Integrin αvβ3 | Effective targeting of cancer cells and tumors in microscopy and mouse imaging experiments. acs.orgresearchgate.net |
| Cy5.5-ZEGFR:1907 | EGFR | Good affinity and high specificity to EGFR, with rapid achievement of good tumor-to-normal-tissue contrast. science.gov |
Affinity and Specificity Studies in Research Models
Multimodal Imaging Approaches Incorporating this compound
To overcome the limitations of single imaging modalities, this compound is incorporated into multimodal imaging probes that combine the strengths of different techniques, such as optical imaging and positron emission tomography (PET). acs.orgnih.gov For example, a dual-modality probe was created by conjugating a near-infrared fluorophore (Sulfo-Cyanine7) and a chelator for a PET radionuclide (gallium-68) to a targeting peptide. acs.orgnih.gov This hybrid probe allows for both the high-resolution, real-time visualization provided by optical imaging and the high sensitivity and quantitative capabilities of PET. Such multimodal approaches provide a more comprehensive understanding of biological processes by offering complementary information from a single imaging agent. nih.gov
Integration with Other Imaging Modalities (e.g., PET/CT) in Research
The conjugation of this compound and its analogs with positron-emitting radionuclides has enabled the development of dual-modality imaging probes for preclinical research. This approach synergistically combines the high sensitivity and deep tissue penetration of Positron Emission Tomography (PET) with the high-resolution capabilities of fluorescence imaging, often co-registered with Computed Tomography (CT) for anatomical context. nih.govnih.govmdpi.com The maleimide group on the cyanine dye facilitates covalent linkage to targeting moieties, such as peptides or antibodies, which are also conjugated to a chelator for the radionuclide. nih.govmdpi.com This creates a single molecular probe capable of being detected by two different imaging systems, ensuring that the biodistribution seen in both modalities is identical. nih.gov
The primary advantage of this integration is the ability to conduct a whole-body, non-invasive scan using PET to locate tumors, followed by fluorescence-guided surgery to precisely resect the cancerous tissue. nih.govmdpi.com PET imaging provides quantitative data on probe accumulation in deep tissues, while fluorescence imaging offers real-time, high-resolution visualization of tumor margins at a superficial level. nih.govajronline.org This dual-modality approach has been demonstrated in various preclinical cancer models, targeting a range of biomarkers. mdpi.commdpi.com
Research has shown that the choice of the cyanine dye, including its hydrophilicity and point of attachment, can influence the pharmacokinetic properties and receptor affinity of the resulting dual-modality probe. nih.gov For instance, studies developing homodimeric peptide-based probes with different cyanine dyes revealed that increased hydrophilicity from sulfonic acid groups could decrease affinity for the target receptor. nih.gov
The development of these dual-labeled probes involves sophisticated chemical strategies to ensure that neither the fluorescent dye nor the radiolabeling moiety interferes with the targeting ligand's function. researchgate.net Site-specific conjugation methods are often employed to create a homogenous product with a predictable and consistent structure. nih.govsnmjournals.org
The following table summarizes key findings from preclinical studies that have utilized cyanine-based dual-modality probes for integrated PET and fluorescence imaging.
| Probe Name/Components | Target | Cancer Model | Radionuclide for PET | Key Findings | Citation |
|---|---|---|---|---|---|
| 68Ga-SCH2 (NIR-II dye with DOTA) | Integrin αvβ3 | U87MG tumor-bearing mice | 68Ga | The probe demonstrated high photostability and kinetic stability. It showed favorable uptake in U87MG cells and tumors, enabling dual-modality imaging. | nih.gov |
| 68Ga-DOTA-MHI-148 (Cyanine dye with DOTA) | Mitochondrial membrane potential | Hepatocellular carcinoma (HCC) model | 68Ga | Showed selective uptake in the tumor in both NIRF and PET imaging due to the high mitochondrial membrane potential of tumor cells. | nih.gov |
| 68Ga-NOTA-BBN-IR-800CW | Gastrin-releasing peptide receptor (GRPR) | Prostate cancer | 68Ga | Successfully used for PET/CT imaging and subsequent fluorescence-guided surgery, demonstrating the clinical potential of this dual-modality approach. | mdpi.com |
| 111In-DOTA-girentuximab-IR-800CW | Carbonic anhydrase IX (CA-IX) | Clear cell renal cell carcinoma (ccRCC) | 111In (for SPECT) | Demonstrated strong correlation between SPECT and fluorescence signals with high tumor-to-background ratios. | mdpi.com |
| 18F-DML-sCy5-A2cDb | Prostate stem cell antigen (PSCA) | Human PSCA-positive prostate cancer xenograft | 18F | Enabled sequential immuno-PET and optical imaging, with fluorescent signal detected in PSCA-positive xenografts post-mortem. | nih.govsnmjournals.org |
| 68Ga-DOTA-IR808 | Tumor tissue (non-specific targeting) | MCF-7 tumor xenografted mice | 68Ga | The probe allowed for rapid and high-contrast visualization of the tumor via PET, with the potential for image-guided surgery and photothermal therapy. | acs.org |
Advanced Probe Design and Optimization in Research
Modular Design Concepts for Fluorescent Probes
Impact of Linker Structure on Probe Properties and In Vivo Performance
The structure of the linker plays a crucial role in determining the probe's physicochemical properties, including solubility, charge, and steric hindrance, all of which can impact its behavior in vivo. acs.org For instance, the linker can affect the probe's diffusion rate, cell permeability, and blood circulation time. acs.org In the context of Cyanine7.5 maleimide (B117702), the maleimide group serves as a reactive site for conjugation, typically with thiol groups on proteins or peptides, forming a stable thioether bond. lumiprobe.comwindows.netinterchim.fr The linker between the Cyanine7.5 fluorophore and the maleimide group, as well as any additional linkers used to attach the labeled biomolecule to a targeting vector, can influence the conjugate's stability, solubility, and interaction with the biological environment. Studies on targeted hybrid imaging probes have highlighted how different bioconjugation linkers can affect mouse biodistribution, even when the same targeting unit is used. acs.org
Strategies for Improved Signal-to-Noise Ratio in Research Imaging
Achieving a high signal-to-noise ratio (SNR) is paramount for sensitive fluorescence imaging, especially in complex biological samples or in vivo. Strategies to improve SNR include utilizing fluorophores with emission in the NIR window (700-900 nm), where tissue autofluorescence and light scattering are minimized. lumiprobe.comantibodies.com Cyanine7.5, with its absorption and emission maxima around 788 nm and 808 nm respectively, falls within this range, making it suitable for in vivo imaging with reduced background interference. axispharm.comlumiprobe.comwindows.net Other strategies involve optimizing excitation and detection parameters, employing advanced imaging techniques, and designing probes with enhanced photostability to reduce photobleaching, which contributes to signal loss over time. researchgate.netacs.org Factors such as molecular motion of background fluorophores can also influence SNR in single-molecule imaging. biorxiv.org
Development of Novel Cyanine7.5 Maleimide-Based Scaffolds
The core Cyanine7.5 structure can be modified to create novel scaffolds with improved properties. The maleimide functionality provides a versatile handle for conjugating Cyanine7.5 to various biomolecules. lumiprobe.combroadpharm.comwindows.net The development of analogs like sulfo-Cyanine7.5 maleimide demonstrates efforts to enhance the dye's properties. lumiprobe.comantibodies.comtargetmol.com The addition of sulfonate groups, for example, significantly increases water solubility, which is beneficial for biological applications. lumiprobe.com
Design for Enhanced Stability and Reduced Hydrolysis in Biological Environments
Ensuring the stability of fluorescent probes in biological environments is crucial for reliable imaging. Cyanine (B1664457) dyes can be susceptible to degradation pathways, including hydrolysis and photobleaching. researchgate.net Strategies to enhance stability and reduce hydrolysis of this compound-based probes include structural modifications to the dye itself or the incorporation of protective elements in the probe design. For instance, embedding cyanine dyes in dendrimer cores has been shown to improve photostability. researchgate.net Encapsulating dyes within stable layers, such as a dense silica (B1680970) shell on nanoparticles, can prevent dye loss in biological media and allow for tracking over extended periods. rsc.org Conjugation to protective agents can also enhance the performance and stability of cyanine fluorophores. researchgate.net
Comparative Studies with Other Fluorescent Dyes for Research Applications
Cyanine7.5 is part of a family of cyanine dyes, including Cy3, Cy5, and Cy7, each with distinct spectral properties. medchemexpress.comaxispharm.cominterchim.fr Comparative studies are essential to determine the optimal dye for a specific research application. Cyanine7.5 is noted for its exceptionally long-wave emission in the NIR region, which offers advantages for deep tissue penetration compared to dyes with shorter emission wavelengths. aatbio.com Its pH insensitivity over a wide range (pH 3-10) also makes it suitable for various biological applications at relevant pH levels. aatbio.com
Assessment of Imaging Performance across Different Dyes
Table 1: Approximate Spectral Properties of Selected Cyanine Dyes
| Dye | Excitation Maximum (nm) | Emission Maximum (nm) |
| Cy3 | ~555 | ~567 |
| Cy5 | ~647 | ~657 |
| Cyanine7.5 | ~788 | ~808 |
| Cyanine7 | ~750 | ~773 |
| Indocyanine Green | ~790 | Not specified in source |
Note: Spectral properties can vary slightly depending on the solvent and specific conjugate. axispharm.comlumiprobe.comwindows.netinterchim.fr
Table 2: Properties of this compound
| Property | Value/Description |
| Reactivity | Thiol-reactive (maleimide group) |
| Near-Infrared Fluorophore | Yes |
| Excitation Maximum | 788 nm lumiprobe.comwindows.net |
| Emission Maximum | 808 nm lumiprobe.comwindows.net |
| Extinction Coefficient (ε) | 223000 L⋅mol⁻¹⋅cm⁻¹ lumiprobe.comwindows.net |
| Fluorescence Quantum Yield | 0.10 lumiprobe.comwindows.net |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane), low solubility in water. lumiprobe.comwindows.net |
| pH Sensitivity | pH insensitive over a wide range (pH 3-10) aatbio.com |
| Applications | Labeling proteins, peptides, and other thiolated biomolecules for NIR imaging. lumiprobe.combroadpharm.comwindows.net |
Note: Data compiled from various sources. aatbio.comlumiprobe.combroadpharm.comwindows.net
Methodological Considerations and Challenges in Research Using Cyanine7.5 Maleimide
Standard Labeling Protocols for Research Proteins and Other Thiolated Biomolecules
The conjugation of Cyanine7.5 maleimide (B117702) to proteins and other biomolecules containing thiol (sulfhydryl) groups is a widely used technique. The maleimide group exhibits high selectivity for thiols, forming a stable thioether bond. lumiprobe.comlicorbio.com This specificity allows for targeted labeling of cysteine residues in proteins and peptides. interchim.fraxispharm.com
Quantitative Analysis in Research: Fluorometric Spectroscopy and Imaging Data Analysis
After labeling, quantitative analysis is essential to determine the degree of labeling (DOL) and to analyze the fluorescence data from imaging experiments. Fluorometric spectroscopy is a key technique for these measurements. nih.gov
The DOL, which is the molar ratio of the dye to the protein in the conjugate, can be determined by measuring the absorbance of the conjugate at two wavelengths: 280 nm for the protein and the dye's maximum absorption wavelength (around 750-788 nm for Cyanine7.5). aatbio.comantibodies.com It is important that the conjugate is purified from any free, unconjugated dye before this measurement to ensure accuracy. aatbio.com An optimal DOL for most antibodies is generally between 2 and 10. aatbio.com
In fluorescence imaging, data analysis involves quantifying the fluorescence intensity from the labeled biomolecules. peg.ink Cyanine7.5's near-infrared (NIR) fluorescence properties make it well-suited for in vivo imaging due to reduced background signals, which enhances imaging sensitivity and resolution. peg.ink Analysis of imaging data can involve statistical methods to interpret the results. rsc.org
Table 2: Spectroscopic Properties of Cyanine7.5 Dyes
| Parameter | Value | Citation |
|---|---|---|
| Excitation Maximum (λex) | ~750 - 788 nm | axispharm.comantibodies.combroadpharm.com |
| Emission Maximum (λem) | ~773 - 818 nm | nih.govbroadpharm.comantibodies.com |
| Extinction Coefficient | ~222,000 - 240,600 M-1cm-1 | antibodies.combroadpharm.comantibodies.com |
| Fluorescence Quantum Yield | 0.21 | broadpharm.comlumiprobe.com |
Challenges in Consistent Conjugation with Maintained Bioactivity
A significant challenge in using Cyanine7.5 maleimide is achieving consistent conjugation results while ensuring that the labeled biomolecule retains its biological activity. stratech.co.uk The degree of labeling is a critical factor; over-labeling can negatively impact the protein's binding affinity and may even lead to fluorescence quenching, while under-labeling results in reduced sensitivity. aatbio.comaatbio.com
The specific characteristics of the protein, such as its tertiary structure and the number of accessible cysteine residues, can influence the consistency of labeling. jenabioscience.com Therefore, it is often necessary to optimize the dye-to-protein molar ratio for each specific protein. tocris.com Starting with a 10:1 to 20:1 molar ratio of dye to protein is a common recommendation, with further optimization as needed. interchim.fraatbio.com
Maintaining the bioactivity of the labeled protein is crucial for the validity of the research findings. The conjugation process itself, including the reduction of disulfide bonds, can potentially alter the protein's conformation and function. Therefore, it is important to assess the bioactivity of the conjugate after labeling.
Addressing Limitations in Fluorescence Imaging (e.g., tissue autofluorescence)
A major limitation in in vivo fluorescence imaging is tissue autofluorescence, which can obscure the signal from the fluorescent probe and reduce image contrast. biorxiv.orgumh.es Cyanine7.5, being a near-infrared (NIR) dye, offers a significant advantage in this regard. axispharm.comresearchgate.net The NIR window (700-1700 nm) is characterized by reduced light scattering and absorption by biological tissues, as well as lower autofluorescence compared to the visible range. biorxiv.orgfrontiersin.orgrsc.org
Imaging in the NIR-II window (1000-1700 nm) can further decrease photon scattering and autofluorescence, leading to higher resolution and deeper tissue penetration. frontiersin.orgntno.org Strategies to further mitigate autofluorescence include using time-gated imaging or spectral unmixing techniques. nih.gov Additionally, the choice of excitation wavelength can impact the level of autofluorescence, with longer wavelengths generally being more favorable. nih.gov For instance, studies have shown that switching from a 670 nm excitation to a 760 nm or 808 nm excitation can significantly reduce autofluorescence. nih.gov The diet of preclinical models can also influence autofluorescence levels in the gastrointestinal tract. nih.gov
Compound Names
Future Directions and Emerging Research Avenues
Integration of Cyanine7.5 Maleimide (B117702) in Novel Nanoparticle-Based Imaging Systems
The conjugation of Cyanine7.5 maleimide to nanoparticles is a rapidly advancing field aimed at improving the delivery and efficacy of imaging agents. mdpi.com Researchers are leveraging nanoparticles to enhance the accumulation of the dye in target tissues, such as tumors, and to create multifunctional platforms for theranostics—the integration of diagnostics and therapy.
Detailed research findings indicate that encapsulating cyanine (B1664457) dyes in nanoparticle systems, such as those made from PEG-PLGA, can significantly increase tumor accumulation compared to the free dye. vulcanchem.com For instance, one study demonstrated a 4.8-fold increase in tumor accumulation for a dye encapsulated in PEG-PLGA nanoparticles versus the free dye, enabling more effective image-guided applications. vulcanchem.com Another approach involves peptide-engineered nanoparticles, where Cyanine7.5-labeled nanoparticles conjugated with a targeting peptide (T7) showed significantly greater accumulation in the brain compared to non-targeted nanoparticles. mdpi.com Quantitative analysis revealed a 3.4-fold increase in fluorescence signal in the brain for the targeted nanoparticles 72 hours post-injection. mdpi.com
Further studies have focused on creating hybrid imaging probes. In one such study, a disulfonated heptamethine indocyanine dye, Sulfo-Cyanine7, was integrated into a chelator scaffold for dual-modality imaging (fluorescence and nuclear). acs.org This approach allows for the combination of the high-resolution, deep-tissue penetration of NIR fluorescence with other imaging modalities. acs.org Similarly, cationic polymeric mixed micelles have been developed for the codelivery of chemotherapeutics and nucleic acids, with Cyanine7.5 used to track the accumulation of the micelles in orthotopic pancreatic tumors. nih.gov These studies confirmed enhanced, EGFR-mediated tumor accumulation of the targeted micelles. nih.gov
| Nanoparticle System | Targeting Moiety | Key Finding | Reference |
|---|---|---|---|
| PEG-PLGA Nanoparticles | N/A (Passive Targeting) | 4.8-fold increased tumor accumulation vs. free dye. | vulcanchem.com |
| Polymeric Micelles (PPM) | T7 Peptide | 3.4-fold increase in brain fluorescence signal vs. non-targeted NPs at 72h. | mdpi.com |
| Cationic Polymeric Micelles | C225 Antibody Fragment | ~2-fold higher tumor accumulation of targeted micelles vs. unmodified micelles at 24h. | nih.gov |
| Silica (B1680970) Shell on Magnetic Nanoparticles | N/A | Versatile method for incorporating cyanine dyes into a silica matrix for multimodal imaging. | rsc.org |
Expansion into Advanced Microscopy Techniques
The photophysical properties of Cyanine7.5, such as its high photostability and bright emission in the NIR spectrum, make it an excellent candidate for advanced microscopy techniques. axispharm.comaxispharm.com These methods allow for imaging at the subcellular level with exceptional resolution and are crucial for understanding complex biological processes in real-time.
Cyanine dyes are increasingly used in single-molecule localization microscopy, which has opened new possibilities for imaging biological structures with high resolution. The relatively long lifetime of the excited state of some cyanine derivatives is particularly useful for fluorescence lifetime imaging (FLIM), a technique that can provide information about the molecular environment of the probe. Research is ongoing to develop new cyanine derivatives with improved quantum yields and resistance to oxidation to further enhance their performance in long-term imaging experiments. The expansion of Cyanine7.5 and its derivatives into super-resolution techniques like dSTORM and STED is an active area of research, promising to push the boundaries of what can be visualized within a living cell. tocris.com
Development of Responsive Probes for Specific Biological Events
A significant emerging avenue is the design of "smart" or activatable probes using this compound that change their fluorescent properties in response to specific biological stimuli. acs.org These probes remain "off" (non-fluorescent) until they encounter a particular enzyme, pH change, or reactive oxygen species (ROS), at which point they are switched "on" to generate a signal. mdpi.com This strategy dramatically improves the signal-to-noise ratio by minimizing background fluorescence. researchgate.net
Researchers have developed pH-sensitive cyanine dyes that are fluorescent in acidic environments but non-fluorescent in alkaline conditions, which can be used to detect localized pH changes within cells. researchgate.net Other work has focused on creating enzyme-activatable probes. For example, theranostic agents have been designed where a drug is linked to a fluorophore via a substrate specific to an enzyme overexpressed in cancer cells, such as cathepsin B. nih.gov Upon cleavage by the enzyme, the drug is released, and a fluorescent signal is generated, allowing for simultaneous therapy and real-time monitoring of the drug's activation. nih.gov Probes that respond to specific analytes like monoamine oxidase B (MAO-B) and ROS are also being developed to study cellular senescence and neurodegenerative diseases. mdpi.com
| Probe Type | Target Stimulus | Application | Reference |
|---|---|---|---|
| pH-Sensitive Cyanine | Acidic pH | Detecting localized pH changes in cellular environments. | researchgate.net |
| Enzyme-Activatable Theranostic Agent | Cathepsin B | Tumor-specific drug release and imaging. | nih.gov |
| Synergistic Response Probe | MAO-B and ROS | Imaging cellular senescence and diagnosing neurodegenerative diseases. | mdpi.com |
| Analyte-Sensing Probe | Peroxynitrite (ONOO−) | Imaging oxidative stress in disease models. | acs.org |
High-Throughput Preclinical Research Applications
In preclinical research, the ability to rapidly screen and analyze large numbers of samples is essential. This compound is well-suited for high-throughput applications due to its bright and reliable signal. axispharm.com Techniques like flow cytometry and multiplexed imaging benefit from the distinct spectral properties of NIR dyes. axispharm.comaxispharm.com
Flow cytometry, which analyzes and sorts cells, can utilize Cyanine7.5-labeled antibodies to identify and quantify specific cell populations with high precision. axispharm.com Furthermore, the narrow emission spectrum of cyanine dyes is advantageous for multiplexed assays, where multiple targets are detected simultaneously. axispharm.com For example, Cyanine7.5 can be combined with other fluorophores like Cy5.5 and FITC to track three different cell populations in a single experiment, significantly increasing the data output from one sample. vulcanchem.com This capability is highly valuable for drug discovery, toxicology studies, and understanding complex cellular interactions in disease models.
Q & A
Q. How can researchers quantify this compound conjugation efficiency?
-
Methodological Answer : Measure the absorbance of the conjugate at 785 nm (Cyanine7.5’s peak) and compare it to a standard curve of free dye. Calculate the degree of labeling (DOL) using the formula: \text{DOL} = \frac{A_{785} \times \varepsilon_{\text{protein}}}{\varepsilon_{\text{dye}} \times A_{280} - A_{785} \times \text{correction factor}}}
where (Cyanine7.5) = 250,000 M⁻¹cm⁻¹ and is determined by its sequence. Validate via SDS-PAGE with fluorescence imaging .
Q. What are the storage and solubility requirements for this compound?
- Methodological Answer : Store lyophilized dye at –20°C in anhydrous DMSO aliquots to prevent hydrolysis. For aqueous use, dissolve in DMSO first (<10% v/v in final reaction buffer). Avoid freeze-thaw cycles and prolonged exposure to light. Triethylamine hydrochloride formulations improve solubility in polar solvents compared to potassium salts .
Advanced Research Questions
Q. How can maleimide-thiol conjugation efficiency be improved in complex biological matrices (e.g., serum or tissue lysates)?
- Methodological Answer : Pre-treat samples with tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds and maintain free thiols. Optimize reaction time (30–60 minutes) to balance conjugation and hydrolysis. Use a 20× molar excess of dye to compete with endogenous thiols. Validate using competitive assays (e.g., Ellman’s reagent) and LC-MS to confirm site-specific labeling .
Q. What strategies mitigate thiosuccinimide bond instability in vivo for long-term imaging studies?
- Methodological Answer : Post-conjugation, stabilize the thiosuccinimide linkage by alkylation with iodoacetamide (2 mM, 30 minutes) or use hydrolytically stable maleimide derivatives (e.g., dibromomaleimide). For antibody-drug conjugates (ADCs), employ "self-immolative" linkers that release payloads without bond cleavage. Monitor stability via HPLC or in vivo fluorescence decay assays .
Q. How does PEGylation affect this compound’s availability for biomolecule conjugation?
- Methodological Answer : PEG length and density influence steric hindrance. For 5 kDa PEG, reduce maleimide density to 10% (w/w) to prevent chain entanglement. Quantify accessible maleimide groups using UV-Vis spectroscopy (302 nm absorbance) or thiol titration with DTNB (Ellman’s reagent). For nanoparticle systems, correlate ligand density with qPAINT microscopy results to validate accessibility .
Q. How do researchers resolve discrepancies between theoretical and experimental ligand counts in Cyanine7.5-labeled nanoparticles?
- Methodological Answer : Theoretical counts assume 100% maleimide reactivity, but hydrolysis and steric effects reduce efficiency. Use fluorescence correlation spectroscopy (FCS) or single-molecule counting to measure actual ligand numbers. For PEGylated systems, apply corrections for chain flexibility and hydration using Förster resonance energy transfer (FRET) probes .
Q. What are the advantages of this compound over alternative NIR dyes (e.g., Alexa Fluor 680 or DyLight 680) in deep-tissue imaging?
- Methodological Answer : Cyanine7.5’s emission at 800–850 nm minimizes tissue autofluorescence and increases penetration depth (>1.5 cm). Compare signal-to-noise ratios in murine models using IVIS imaging. For multiplexing, pair with shorter-wavelength dyes (e.g., Cyanine5.5) and validate spectral unmixing algorithms .
Data Analysis and Validation
Q. How should researchers address unexpected fluorescence quenching in Cyanine7.5 conjugates?
- Methodological Answer : Quenching may arise from dye aggregation or proximity to aromatic residues. Test solubility in varying DMSO/buffer ratios. Use dynamic light scattering (DLS) to detect aggregates. For site-specific labeling, perform mutagenesis to relocate cysteine residues away from hydrophobic domains .
Q. What statistical methods are recommended for analyzing in vivo fluorescence data from Cyanine7.5-labeled probes?
- Methodological Answer : Apply Gaussian curve fitting to region-of-interest (ROI) intensity data. Normalize signals to background (e.g., muscle tissue) and correct for attenuation using Monte Carlo simulations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report uncertainties from instrumentation (e.g., CCD camera noise) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
